![molecular formula C20H18Cl2N2O3 B3291078 Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- CAS No. 869464-93-7](/img/structure/B3291078.png)
Spiro[2H-1-benzopyran-2,4'-piperidine]-1'-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo-
Overview
Description
Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final steps often involve the incorporation of the carboxamide group and the dichlorophenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior under different chemical conditions .
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as photochromic materials that change color in response to light .
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2H-1-benzopyran-2,4’-piperidine],hydrochloride
- Spiro[2H-1-benzopyran-2,4’-piperidine], 5-chloro-3,4-dihydro-
- Spiro[2H-1-benzopyran-2,4’-piperidine], 3,4-dihydro-5-methoxy-
Uniqueness
What sets Spiro[2H-1-benzopyran-2,4’-piperidine]-1’-carboxamide, N-(3,4-dichlorophenyl)-3,4-dihydro-4-oxo- apart from similar compounds is its specific substitution pattern and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a compound of significant interest in various research fields .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c21-15-6-5-13(11-16(15)22)23-19(26)24-9-7-20(8-10-24)12-17(25)14-3-1-2-4-18(14)27-20/h1-6,11H,7-10,12H2,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZYGEKESDEWEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119462 | |
Record name | N-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869464-93-7 | |
Record name | N-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869464-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4-Dichlorophenyl)-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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